1-methyl-3,4-dinitro-1H-pyrazole
Description
Significance of Nitrated Pyrazoles in High Energy Density Materials Research
Nitrated pyrazole-based compounds are at the forefront of energetic materials research due to their highly desirable properties. nih.govmdpi.comresearchgate.net These materials are characterized by their high heats of formation, impressive densities, and the ability to tailor their thermal stability and detonation performance. nih.govmdpi.comresearchgate.net The presence of a high number of N-N and C-N bonds within their nitrogen-heterocyclic structure contributes to a large positive heat of formation and enhanced stability. Furthermore, the low percentage of carbon in these compounds often leads to a favorable oxygen balance and high density. mdpi.com A significant advantage of these materials is that their decomposition often yields environmentally friendly N2 gas. mdpi.com
The research into nitrated pyrazoles is driven by the increasing demand for high-power, low-sensitivity explosives, propellants, and pyrotechnics. nih.govmdpi.comresearchgate.net Scientists are focused on developing potential candidates for castable explosives and exploring novel, insensitive high-energy materials. nih.govmdpi.comresearchgate.net The versatility of the pyrazole (B372694) ring allows for the synthesis of a wide array of derivatives, including monopyrazoles, bispyrazoles, and more complex fused-ring systems, each with unique energetic properties. nih.govmdpi.comresearchgate.net This adaptability makes nitrated pyrazoles a critical area of study for creating the next generation of high-performance energetic materials. nih.govmdpi.comresearchgate.net
Contextualization of 1-Methyl-3,4-dinitro-1H-pyrazole within Dinitropyrazole Chemistry
Within the family of nitrated pyrazoles, dinitropyrazoles represent an important subclass. The position of the nitro groups on the pyrazole ring significantly influences the compound's properties. This compound is a notable isomer within this group.
The synthesis of dinitropyrazoles often involves the nitration of a pyrazole precursor. For instance, 3,4-dinitropyrazole (DNP) can be synthesized from pyrazole through N-nitration, followed by rearrangement and C-nitration. researchgate.netnih.gov this compound is subsequently synthesized from 3,4-dinitropyrazole via methylation. researchgate.net
The thermal stability of dinitropyrazole compounds is a key area of investigation. For example, 3,4-DNP compounds have been observed to have lower decomposition temperatures compared to their 3,5-DNP counterparts. acs.org Specifically, this compound has a reported thermal decomposition temperature of 298°C. researchgate.net
The study of different dinitropyrazole isomers, including those with varied substituent groups, is crucial for understanding structure-property relationships. doaj.org This knowledge allows for the fine-tuning of properties like melting point, density, and sensitivity to meet specific application requirements in the field of energetic materials. acs.org The exploration of compounds like this compound contributes to the broader understanding of how molecular structure dictates energetic performance in dinitropyrazole chemistry.
Research Findings on this compound
Detailed studies have been conducted to synthesize and characterize this compound, revealing key insights into its properties and potential applications.
| Property | Value | Source |
| Synthesis Method | Synthesized from 3-nitropyrazole via nitration and methylation. | researchgate.net |
| Melting Point | 20°C | researchgate.net |
| Thermal Decomposition Temperature | 298°C | researchgate.net |
The methylation reaction conditions for the synthesis of this compound have been optimized to achieve a yield of 55.6%. The optimal conditions involve a reaction temperature of 90°C, a reaction time of 6.5 hours, and a specific molar ratio of reactants. researchgate.net
Comparative Properties of Pyrazole-Based Energetic Materials
The field of energetic materials research involves constant comparison to established compounds to gauge the potential of new discoveries.
| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |
| 1-methyl-3,4,5-trinitropyrazole (MTNP) | 8650 | 33.7 | google.com |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 8931 | 35.9 | acs.org |
| Bishydroxylammonium salt of 5-(dinitromethyl)-3,4-dinitro-1H-pyrazole | 8778 | 33.1 | nih.gov |
| Bishydroxylammonium salt of 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazol-1-ol | 8988 | 34.6 | nih.gov |
| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole | 9206 | rsc.org | |
| N-(5-(5-amino-1,3,4-oxadiazol-2-yl)-4-nitro-1H-pyrazol-3-yl)nitramide | 8797 | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3,4-dinitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-6-2-3(7(9)10)4(5-6)8(11)12/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTOUIPOAUVOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66296-67-1 | |
| Record name | 1-methyl-3,4-dinitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Methyl 3,4 Dinitro 1h Pyrazole
Historical and Current Synthetic Approaches
The development of synthetic methods for 1-methyl-3,4-dinitro-1H-pyrazole has evolved from classical nitration techniques to more refined multi-step procedures that offer greater control over regiochemistry and yield. These approaches include direct nitration strategies, which are often more straightforward but can present challenges in controlling the position of the nitro groups, and multi-step syntheses that build the molecule sequentially, frequently involving key intermediates like N-nitropyrazoles or functionalized pyrazole (B372694) precursors.
Direct nitration involves the introduction of nitro groups onto a 1-methylpyrazole (B151067) substrate. This approach is conceptually simple but requires careful management of reaction conditions to achieve the desired 3,4-disubstitution pattern due to the inherent reactivity of the pyrazole ring.
The direct nitration of 1-methylpyrazole is a primary method for synthesizing its nitro derivatives. The process typically begins with the nitration of 1-methylpyrazole to form 1-methyl-3-nitropyrazole. mdpi.comsemanticscholar.orgnih.gov This intermediate can then undergo a second nitration to yield the target compound, this compound.
A variety of nitrating agents and systems have been employed for this purpose. Classical methods utilize a mixture of nitric acid and sulfuric acid. evitachem.com Another common reagent is a combination of concentrated nitric acid and trifluoroacetic anhydride (B1165640), which has been shown to effectively produce 1-methyl-3-nitropyrazole. mdpi.comnih.gov More contemporary and environmentally conscious methods have also been developed, such as using bismuth nitrate (B79036) impregnated on montmorillonite (B579905) K-10 clay as a catalyst. mdpi.com This latter method represents a move towards greener chemistry in the synthesis of such energetic materials. mdpi.com
| Precursor | Nitrating Agent/System | Product | Reference |
| 1-Methylpyrazole | Nitric acid / Sulfuric acid | Nitro-1-methylpyrazole | evitachem.com |
| 1-Methylpyrazole | Conc. Nitric acid / Trifluoroacetic anhydride | 1-Methyl-3-nitropyrazole (3-MNP) | mdpi.comnih.gov |
| 1-Methylpyrazole | Montmorillonite (K-10) / Bismuth Nitrate | 1-Methyl-3,4-dinitropyrazole (3,4-MDNP) | mdpi.com |
| 1-Methyl-3-nitropyrazole | Montmorillonite (K-10) / Bismuth Nitrate | 1-Methyl-3,4-dinitropyrazole (3,4-MDNP) | mdpi.com |
The regioselectivity of electrophilic substitution on the pyrazole ring is a critical factor in the synthesis of this compound. For pyrazole and its derivatives, electrophilic attack, such as nitration, preferentially occurs at the C4 position if it is unsubstituted, as this position is electron-rich. imperial.ac.uk
In the case of N-substituted pyrazoles, nitration also commonly yields the 4-nitro derivative. sci-hub.st However, to obtain the 3,4-dinitro isomer, a more nuanced understanding of directing effects is necessary. The synthesis often proceeds stepwise. The initial nitration of 1-methylpyrazole typically yields 1-methyl-3-nitropyrazole. semanticscholar.org The presence of the nitro group at the C3 position then deactivates the ring, but the subsequent nitration is directed to the C4 position to yield the 3,4-dinitro product. The choice of the nitrating agent and reaction conditions can significantly influence this outcome. For instance, nitrating pyrazole with dinitrogen pentoxide over faujasite catalysts has been shown to produce 1,4-dinitropyrazole, demonstrating how the synthetic conditions can dictate the position of nitration. rsc.org
Multi-step syntheses offer an alternative and often more controlled approach to this compound. These pathways involve creating the 3,4-dinitropyrazole core structure first, followed by the introduction of the methyl group at the N1 position.
A well-established multi-step synthesis for dinitropyrazoles begins with pyrazole itself and proceeds through an N-nitropyrazole intermediate. researchgate.netacs.org This pathway is valued for its ability to precisely control the placement of the nitro groups.
The general sequence is as follows:
N-Nitration: Pyrazole is first nitrated on one of its nitrogen atoms using a nitrating agent such as nitric acid in acetic anhydride to form 1-nitropyrazole (B188897) (N-nitropyrazole). researchgate.netacs.org
Rearrangement: This N-nitropyrazole intermediate then undergoes a thermal or acid-catalyzed rearrangement. mdpi.comnih.gov This isomerization is a crucial step where the nitro group migrates from the nitrogen atom to a carbon atom on the pyrazole ring, typically forming 3-nitropyrazole. mdpi.comacs.orgacs.org This rearrangement occurs because C-nitropyrazoles are generally more stable than their N-nitro counterparts. acs.org
C-Nitration: The resulting 3-nitropyrazole is then subjected to a second nitration, usually with a strong mixed acid (HNO₃/H₂SO₄), to introduce a second nitro group at the C4 position, yielding 3,4-dinitropyrazole (3,4-DNP). researchgate.netacs.org
N-Methylation: The final step is the methylation of 3,4-dinitropyrazole to produce the target compound, this compound. This is detailed in the following section.
This pathway effectively circumvents the regioselectivity challenges associated with the direct dinitration of 1-methylpyrazole.
Functional group transformations represent the final step in the multi-step synthesis pathway and a key strategy for producing this compound. The most common transformation in this context is the N-methylation of 3,4-dinitropyrazole (3,4-DNP), which is synthesized as described in the previous section.
Recent research has focused on optimizing this methylation step. A highly efficient and environmentally friendlier method involves using dimethyl carbonate (DMC) as the methylation agent in the presence of a catalyst like potassium carbonate (K₂CO₃). mdpi.comresearchgate.net This approach has been reported to achieve high yields for the methylation step. mdpi.com
| Precursor | Reagent System | Conditions | Yield | Reference |
| 3,4-Dinitropyrazole | Dimethyl carbonate (DMC), K₂CO₃ | 90°C, 6.5 h | 55.6% (overall) | researchgate.net |
| 3,4-Dinitropyrazole | Dimethyl carbonate (DMC), K₂CO₃, DMF | - | 95.6% (methylation step) | mdpi.com |
Beyond methylation, other functional group transformations on pre-existing nitropyrazole rings are a cornerstone of synthesizing diverse energetic materials. For example, complex polynitro pyrazoles have been created by functionalizing a dinitropyrazole derivative using palladium-catalyzed Suzuki cross-coupling reactions, followed by additional nitration steps. rsc.org This highlights the versatility of using functionalized pyrazoles as platforms for building more complex energetic molecules.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of energetic materials like MDNP is gaining traction. These principles aim to reduce or eliminate the use and generation of hazardous substances. colab.ws For nitropyrazoles, this often involves developing more facile and environmentally friendly synthetic routes. nih.gov The use of water as a solvent in pyrazole synthesis is a key aspect of green chemistry, with many recent developments focusing on aqueous methods. researchgate.net The goal is to create processes with benefits such as waste prevention, high atom economy, and the use of safer solvents and renewable feedstocks. colab.ws
Advanced Synthetic Techniques
To improve efficiency and safety, researchers are exploring advanced synthetic methods for pyrazole derivatives.
Catalyst-free synthesis offers a simplified and often more environmentally friendly route to pyrazole compounds. One such method involves the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which can proceed without a catalyst. rsc.org This approach avoids the use of potentially toxic or expensive catalysts.
While not explicitly detailed for this compound in the provided information, microreactor technology is an emerging area in chemical synthesis that offers enhanced control over reaction conditions, improved safety, and potential for process intensification. This technology could be applicable to the nitration and methylation steps involved in MDNP synthesis.
Artificial intelligence (AI) is revolutionizing synthetic chemistry by enabling the prediction of retrosynthesis pathways and reaction outcomes. engineering.org.cn AI models, including both expert-encoded rules and machine learning methods, can assist in designing efficient synthesis routes for complex molecules. nih.gov These tools can evaluate the synthesizability of target compounds and identify optimal reaction conditions, potentially accelerating the discovery and development of new energetic materials. nih.govijsetpub.com
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of MDNP often involves the use of dinitropyrazole precursors to build more complex energetic materials.
Dinitropyrazole derivatives are valuable building blocks for creating a range of energetic compounds. rsc.orgresearchgate.net For instance, 4-chloro-3,5-dinitropyrazole can be used to prepare various 3,5-dinitropyrazole derivatives in good yields. rsc.orgresearchgate.net These precursors allow for the introduction of different functional groups to tune the properties of the final energetic material. rsc.orgbohrium.com The synthesis of energetic compounds containing a (3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy group is an example of how dinitropyrazole moieties are incorporated into more complex structures. researchgate.net
Below is an interactive table summarizing the synthesis of some dinitropyrazole derivatives:
| Precursor | Reagent | Product | Yield (%) | Reference |
| 4-Chloro-3,5-dinitropyrazole | 40% Methylamine | 4-Methylamino-3,5-dinitropyrazole | Good | rsc.org |
| 4-Chloro-3,5-dinitropyrazole | Concentrated Aqueous Ammonia | 4-Amino-3,5-dinitropyrazole | Good | rsc.org |
| 4-Chloro-3,5-dinitropyrazole | Hydrazine (B178648) Monohydrate | 4-Hydrazino-3,5-dinitropyrazole | Good | rsc.org |
| 3,4-Dinitropyrazole | Dimethyl Carbonate | 1-Methyl-3,4-dinitropyrazole | 55.6 | researchgate.net |
Incorporation of Other Energetic Functionalities
The dinitropyrazole scaffold, including isomers like this compound, serves as a foundational structure for the development of more complex and potent energetic materials. Research efforts have focused on introducing additional energetic functionalities, or "explosophores," to the pyrazole ring to enhance properties such as density, detonation performance, and thermal stability. These modifications often involve linking the pyrazole to other energetic heterocyclic rings or attaching powerful energetic groups.
A key strategy involves the functionalization of dinitropyrazole derivatives with other energetic moieties to create novel compounds with tailored properties. rsc.orgnih.gov This approach aims to combine the inherent energy of the dinitropyrazole core with the performance-enhancing characteristics of groups like triazoles, tetrazoles, and various nitro-alkyl functionalities. rsc.orgnih.gov
One notable approach uses an isomer-driven synthetic pathway starting from a 3-nitropyrazole derivative to introduce a trinitromethyl-triazole framework. rsc.org This method led to the synthesis of 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole, a compound that combines the pyrazole and triazole rings with the highly energetic trinitromethyl group. rsc.org Another strategy involves the reduction of a nitro group to an amine, followed by the introduction of a nitramide (B1216842) (–NHNO2) functionality, resulting in a zwitterionic structure with enhanced stability. rsc.org
Further functionalization has been achieved by introducing dinitromethyl and N-hydroxytetrazole groups onto the 3,4-dinitropyrazole core. nih.govresearchgate.net This research yielded key compounds such as 5-(dinitromethyl)-3,4-dinitro-1H-pyrazole and 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazol-1-ol. nih.govresearchgate.net The formation of energetic salts from these acidic compounds, particularly with hydroxylamine, has been shown to produce materials with an optimal balance of high detonation performance and good thermal stability, in some cases outperforming traditional explosives like RDX. nih.govresearchgate.net
The introduction of unsaturated alkyl groups, such as acryl and allyl functionalities, to the nitrogen atom of the dinitropyrazole ring has also been explored. acs.org This method results in liquid energetic materials with very low melting points, making them potential candidates for applications in extremely cold environments. acs.org These substitutions are typically achieved by reacting 3,4-dinitropyrazole (3,4-DNP) with reagents like allyl bromide or acryloyl chloride in the presence of a base. acs.org
The following tables summarize the detailed research findings on the synthesis and properties of these advanced energetic materials derived from dinitropyrazole structures.
Table 1: Energetic Derivatives Synthesized from Dinitropyrazole Precursors
This table details various energetic compounds synthesized by incorporating additional energetic functionalities onto a dinitropyrazole-based core structure, along with their measured or calculated performance characteristics.
| Precursor | Incorporated Energetic Group(s) | Resulting Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Decomposition (°C) |
| 3-Nitro-1H-pyrazole-5-carbohydrazide | Trinitromethyl-triazole | 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole (5) | 1.93 | 9481 | 42.4 | 165.1 |
| 3,4-Dinitropyrazole | Dinitromethyl | Bishydroxylammonium salt of 5-(dinitromethyl)-3,4-dinitro-1H-pyrazole (5b) | 1.83 | 8778 | 33.1 | 145 |
| 3,4-Dinitropyrazole | N-Hydroxytetrazole | Bishydroxylammonium salt of 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazol-1-ol (7b) | 1.85 | 8988 | 34.6 | 171 |
| 3,4-Dinitropyrazole | Allyl group | 1-allyl-3,4-dinitro-1H-pyrazole | Not Specified | Not Specified | Not Specified | Not Specified |
| 3,4-Dinitropyrazole | Acryl group | 1-(3,4-dinitro-1H-pyrazol-1-yl)prop-2-en-1-one | Not Specified | Not Specified | Not Specified | Not Specified |
| 3-Nitro-1H-pyrazole-5-carbohydrazide | 1,3,4-Oxadiazole, Nitramide | N-(5-(5-amino-1,3,4-oxadiazol-2-yl)-4-nitro-1H-pyrazol-3-yl)nitramide (11) | 1.88 | 9136 | 36.8 | 242.7 |
Reaction Mechanisms and Reactivity of 1 Methyl 3,4 Dinitro 1h Pyrazole
Mechanistic Studies of Nitration and Derivatization
The synthesis and further functionalization of 1-methyl-3,4-dinitro-1H-pyrazole involve complex reaction mechanisms, primarily centered on electrophilic and nucleophilic pathways.
The pyrazole (B372694) ring system is generally susceptible to electrophilic substitution reactions due to its electron-rich nature. semanticscholar.org However, the presence of deactivating nitro groups in this compound makes further electrophilic substitution challenging. The primary application of electrophilic aromatic substitution is in the synthesis of the compound itself from its precursors.
The synthesis of dinitropyrazoles often starts with a less substituted pyrazole. For instance, the synthesis of 3,4-dinitropyrazole (a precursor that can be methylated) is achieved through the nitration of 3-nitropyrazole. researchgate.netacs.org The synthesis of 1-methyl-3-nitropyrazole, a key intermediate, is accomplished by the nitration of 1-methylpyrazole (B151067). nih.gov The introduction of nitro groups onto the pyrazole ring is a classic example of an electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺) acts as the electrophile. The position of nitration is directed by the existing substituents on the ring. masterorganicchemistry.com In the case of 1-methylpyrazole, the methyl group directs nitration, leading to intermediates that can be further nitrated to yield the 3,4-dinitro product. nih.govresearchgate.net
While the electron-deficient ring is resistant to further electrophilic attack, it is activated for nucleophilic attack. youtube.com A significant reaction pathway for related dinitropyrazoles involves a specific type of nucleophilic substitution known as the ANRORC mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is distinct from direct substitution and explains the formation of rearranged products. wikipedia.org
Studies on the closely related 3-methyl-1,4-dinitro-1H-pyrazole have shown that its reaction with arylhydrazines proceeds via an ANRORC mechanism. researchgate.netarkat-usa.org The process is initiated by the nucleophilic addition of the hydrazine (B178648) to an electrophilic carbon on the pyrazole ring (typically C5). researchgate.netarkat-usa.org This is followed by the opening of the pyrazole ring to form an open-chain intermediate. Subsequent ring closure, involving the second nucleophilic nitrogen of the hydrazine, and elimination of a leaving group leads to the formation of a new pyrazole ring. researchgate.netarkat-usa.org This pathway can result in the formation of regioisomeric products, depending on which nitrogen atom of the arylhydrazine initiates the attack and the subsequent cyclization path. researchgate.net The ANRORC reaction of 1,4-dinitropyrazoles with N-nucleophiles serves as a useful method for synthesizing various 1-aryl-4-nitropyrazoles. uow.edu.au
N-substituted 3,4-dinitropyrazoles are known to undergo regioselective nucleophilic substitution of the nitro group at the 3-position when reacting with various S-, O-, and N-nucleophiles. researchgate.net
The choice of nitrating agent and the specific reaction conditions are critical in the synthesis of this compound and its precursors, influencing both yield and purity. researchgate.net Optimization of nitration conditions for 3-nitropyrazole to produce 3,4-dinitropyrazole involved adjusting the molar ratio of nitric acid and the reaction temperature to between 55-60°C. researchgate.net
A variety of nitrating systems have been employed for the nitration of pyrazoles. Common methods include the use of mixed acids such as nitric acid (HNO₃) in sulfuric acid (H₂SO₄) or nitric acid in acetic anhydride (B1165640) (Ac₂O). semanticscholar.orgnih.gov Other systems, such as ammonium (B1175870) nitrate (B79036) in trifluoroacetic anhydride (NH₄NO₃/TFAA) or fuming nitric acid, have also been utilized for nitrating pyrazole derivatives under specific conditions. researchgate.net For the synthesis of 1-methyl-3,4-dinitropyrazole, the methylation of 3,4-dinitropyrazole is a key step, with optimized conditions involving dimethyl carbonate (DMC) and potassium carbonate at 90°C for 6.5 hours. researchgate.net The table below summarizes various nitrating systems used for pyrazole derivatives.
| Nitrating Agent/System | Substrate Example | Conditions | Outcome/Significance | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 4-Nitro-1-acetonylpyrazole | Concentrated acids | Destructive nitration to form a trinitromethyl moiety. | nih.gov |
| HNO₃/Ac₂O | Pyrazole | - | Used for N-nitration to form N-nitropyrazole, a precursor to 3-nitropyrazole. | acs.org |
| HNO₃/Ac₂O | 4-Methylamino-3,5-dinitropyrazole | Room temperature, 1.5 h | Nitration of the amino group; high yield (95%). | semanticscholar.org |
| Fuming HNO₃ / Oleum | - | - | Used for C-position nitration. | nih.gov |
| NH₄NO₃ / TFAA | 3-Methylpyrazole | Cooled to -18°C | Used to synthesize 3-methyl-1,4-dinitro-1H-pyrazole. | arkat-usa.org |
| 5-Methyl-1,3-dinitro-1H-pyrazole | (Hetero)arenes | Mild conditions | Acts as a powerful and controllable nitrating reagent itself. | nih.gov |
Reactivity with Other Chemical Species
The electron-deficient nature of the this compound ring makes it a substrate for reactions with various nucleophiles, leading to a range of functionalized products.
The reaction of dinitropyrazoles with hydrazine derivatives is a well-documented example of their reactivity, often proceeding through the ANRORC mechanism. researchgate.netuow.edu.au Research on 3-methyl-1,4-dinitro-1H-pyrazole, a close structural analog, demonstrates that reactions with arylhydrazines can yield different products depending on the nature of the substituent on the arylhydrazine. researchgate.net
When reacting with arylhydrazines that have electron-withdrawing substituents, the reaction affords a single regioisomer, 1-Aryl-5-methyl-4-nitro-1H-pyrazoles. researchgate.netarkat-usa.org In contrast, reactions with phenylhydrazine (B124118) itself or derivatives with electron-donating groups (like methyl or fluoro groups) result in a mixture of two regioisomers: 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles. researchgate.netarkat-usa.org This outcome highlights the sensitivity of the ANRORC pathway to the electronic properties of the nucleophile. researchgate.net The formation of these products sheds light on the mechanistic details of how dinitropyrazoles interact with dinucleophiles like hydrazines. arkat-usa.org The hydrazinolysis of other nitro-heterocycles has also been shown to result in ring transformation to form pyrazole derivatives. pleiades.online
| Reactant | Hydrazine Derivative | Key Products | Mechanism | Reference |
|---|---|---|---|---|
| 3-Methyl-1,4-dinitro-1H-pyrazole | Arylhydrazines with electron-withdrawing groups | 1-Aryl-5-methyl-4-nitro-1H-pyrazoles | ANRORC | researchgate.netarkat-usa.org |
| 3-Methyl-1,4-dinitro-1H-pyrazole | Phenylhydrazine, 4-methylphenylhydrazine, 4-fluorophenylhydrazine | Mixture of 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles | ANRORC | researchgate.netarkat-usa.org |
| 1,4-Dinitropyrazole | Primary arylhydrazines | 1-Aryl-4-nitropyrazoles | Ring transformation (ANRORC) | uow.edu.au |
The pyrazole core of this compound can be functionalized, primarily through the nucleophilic substitution of one of the nitro groups. The presence of the N-methyl group influences the regioselectivity of these reactions. In N-substituted 3,4-dinitropyrazoles, the nitro group at the C3 position is typically substituted regioselectively by S-, O-, and N-nucleophiles. researchgate.net
Functionalization strategies can also be applied to related dinitropyrazole systems to build more complex energetic materials. researchgate.net For example, the introduction of an N-trinitroethylamino group has been achieved on a nitropyrazole ring through a Mannich reaction. semanticscholar.orgnih.gov The development of versatile N-functionalization strategies on dinitropyrazole scaffolds allows for the synthesis of a wide range of derivatives with tailored properties. researchgate.net While many functionalization reactions are documented for various nitropyrazoles, reactions specifically on the this compound scaffold focus on leveraging the electrophilicity of the ring carbons attached to the nitro groups for substitution reactions. researchgate.net
Computational and Theoretical Investigations of 1 Methyl 3,4 Dinitro 1h Pyrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of energetic materials, including 1-methyl-3,4-dinitro-1H-pyrazole. These computational methods provide valuable insights into the electronic structure, reactivity, and decomposition pathways of such compounds.
Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of a molecule. A smaller energy gap suggests higher reactivity. For instance, in a study of (1E,3E)-1,4-dinitro-1,3-butadiene, the presence of electron-withdrawing nitro groups was found to reduce both HOMO and LUMO energies, resulting in a smaller energy gap and consequently higher reactivity compared to s-trans-1,3-butadiene. nih.gov A molecule with a high HOMO-LUMO energy gap is characterized by low chemical reactivity and high kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for identifying the reactive sites of a molecule. It visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attacks. The electrostatic potential is mapped onto the molecule's surface, with different colors representing varying potential values. For pyrazole (B372694) and its derivatives, MEP analysis helps in understanding the relationship between molecular structure and properties like impact sensitivity. semanticscholar.orgresearchgate.net Electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. nih.gov In many high-energy density compounds, a larger positive potential region compared to the negative potential region is a general phenomenon. semanticscholar.org
Reaction Pathway Elucidation and Transition State Analysis
DFT calculations are instrumental in mapping out potential reaction pathways and identifying transition states, which are critical for understanding the decomposition mechanisms of energetic materials. For example, in the study of the thermal decomposition of 3,4-dinitro-1H-pyrazole (DNP), DFT calculations indicated that nitro group isomerization is the most favorable initial reaction. researchgate.net Intrinsic Reaction Coordinate (IRC) analysis is often employed to confirm that a calculated transition state connects the reactants and products, which is identified by the presence of a single imaginary frequency.
Reactivity Descriptors (Fukui Functions, Mulliken Charges)
Fukui Functions: Fukui functions are used to determine the local reactivity of different atomic sites within a molecule. They help in predicting where nucleophilic, electrophilic, and radical attacks are most likely to occur. However, the interpretation of negative Fukui function values can be complex and is often associated with the presence of electron-attracting groups like nitro groups in aromatic systems. researchgate.net
Mulliken Charges: Mulliken population analysis provides a means of estimating the partial atomic charges in a molecule. These charges offer insights into the electronic distribution and can be correlated with the molecule's reactivity and stability. For instance, in a study of bridged 3,5-dinitropyrazole compounds, the calculated Mulliken charges on the C-4 carbons of the dinitropyrazolyl rings were found to correlate with experimental 13C NMR results. acs.org A higher electron density around a carbon atom generally leads to an upfield chemical shift. acs.org
Quantum-Chemical Studies
Quantum-chemical methods provide a deeper understanding of the energetic properties and intermolecular forces that govern the behavior of compounds like this compound.
Energetic Landscape Mapping
Quantum-chemical calculations are used to map the energetic landscape of a molecule, identifying stable isomers and the energy barriers between them. This is particularly important for understanding the thermal stability and potential decomposition pathways of energetic materials. For instance, studies on the thermal decomposition of 3,4,5-trinitro-1H-pyrazole (TNP) and its methylated analog, 1-methyl-3,4,5-trinitro-1H-pyrazole (MTNP), have used quantum chemical calculations to determine the activation barriers for various decomposition reactions. researchgate.net In the case of TNP, the intramolecular rearrangement of a nitro group to an aci-nitro form was found to be the most favorable initial step. researchgate.net
Intermolecular Interactions (NCI Analysis, Hirshfeld Surface Analysis)
Non-Covalent Interaction (NCI) Analysis: NCI analysis is a computational technique used to visualize and characterize non-covalent interactions, such as hydrogen bonds and van der Waals forces, within a molecular crystal. acs.org These interactions play a crucial role in determining the crystal packing and, consequently, the density and sensitivity of energetic materials. acs.org
Advanced Computational Modeling Techniques
Advanced computational modeling techniques provide powerful tools for investigating the complex behavior of energetic materials like this compound under various conditions. These methods go beyond static quantum chemical calculations to simulate dynamic processes, reaction kinetics, and condensed-phase effects, offering critical insights into material stability and performance. Key advanced methods include ab initio molecular dynamics (AIMD), reactive force field (ReaxFF) molecular dynamics, and the application of machine learning to predict material properties. rsc.org
Molecular Dynamics (MD) Simulations Molecular dynamics simulations are instrumental in understanding the thermal decomposition mechanisms and predicting the physical properties of energetic materials in the condensed phase. rsc.org By using reactive force fields (ReaxFF), researchers can model the chemical reactions, including bond breaking and formation, that occur during decomposition.
For instance, studies on the closely related compound 1-methyl-3,4,5-trinitropyrazole (MTNP) using the ReaxFF/lg force field have provided detailed insights into its thermal decomposition at high temperatures and pressures. researchgate.net These simulations can track the initial decomposition steps and identify key reactive intermediates, which is crucial for assessing thermal stability. rsc.orgresearchgate.net
Furthermore, MD simulations have been employed to predict the properties of eutectic mixtures, which are important for developing melt-cast explosives. A study on the eutectic system of 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP) used MD to predict the melting points of various mixtures. researchgate.net The simulations, which observe the inflection point of specific volume versus temperature, showed good agreement with experimental data from differential scanning calorimetry (DSC), validating the predictive power of this computational approach. researchgate.net
Table 1: Comparison of Predicted and Experimental Melting Points for DNP/MTNP Eutectic Mixtures
| Mass Ratio (DNP:MTNP) | Predicted Melting Point (K) (MD Simulation) | Experimental Melting Point (K) (DSC) |
|---|---|---|
| 100:0 | 345 | 344.15 |
| 70:30 | 331 | 330.65 |
| 60:40 | 327 | 325.15 |
| 50:50 | 330 | 329.85 |
| 0:100 | 365 | 364.65 |
Data sourced from a theoretical and experimental investigation on the DNP and MTNP eutectic system. researchgate.net
Comparative studies on nitropyrazoles highlight how subtle changes in molecular structure can significantly alter decomposition mechanisms. For example, computational modeling of the gas-phase decomposition of 3,4,5-trinitro-1H-pyrazole (TNP) indicated that the most favorable initial step is an intramolecular rearrangement of a nitro group to an aci-nitro group, with a calculated activation barrier of 113 kJ mol⁻¹. researchgate.net In contrast, for 1-methyl-3,4,5-trinitro-1H-pyrazole (MTNP), the preferred pathway is a nitro-nitrite rearrangement, which has a much higher activation energy of 234 kJ mol⁻¹. researchgate.net This demonstrates that the presence of the N-methyl group in MTNP stabilizes the molecule against the aci-nitro formation route, favoring a different, more energy-intensive decomposition channel.
Table 2: Calculated Activation Energies for Initial Decomposition Pathways in Trinitropyrazoles
| Compound | Proposed Initial Decomposition Step | Activation Energy (Ea) (kJ mol⁻¹) |
|---|---|---|
| 3,4,5-trinitro-1H-pyrazole (TNP) | Intramolecular nitro to aci-nitro rearrangement | 113 |
| 1-methyl-3,4,5-trinitropyrazole (MTNP) | Nitro-nitrite rearrangement | 234 |
| 1-methyl-3,4,5-trinitropyrazole (MTNP) | Homolytic C-NO₂ bond cleavage | 243-256 |
Data from quantum chemical calculations on the thermal decomposition of TNP and MTNP. researchgate.net
Machine Learning in Energetic Materials Design In recent years, machine learning (ML) has emerged as a transformative tool in materials science, including the field of energetic materials. rsc.orgchemrxiv.org ML models can be trained on large datasets of known compounds and their properties, which are often generated from expensive quantum chemical simulations. chemrxiv.orgmdpi.com Once trained, these models can predict key properties—such as density, heat of formation, detonation velocity, and thermal stability—for novel or untested molecules with remarkable speed and acceptable accuracy. rsc.orgchemrxiv.org
This capability enables high-throughput virtual screening (HTVS), where vast libraries of potential energetic compounds can be rapidly assessed. rsc.org By learning the complex structure-property relationships from existing data, ML algorithms can guide researchers toward designing new molecules with specific, desirable characteristics, significantly accelerating the discovery and development of next-generation energetic materials. rsc.orgmdpi.com
Spectroscopic and Advanced Structural Characterization of 1 Methyl 3,4 Dinitro 1h Pyrazole
X-ray Diffraction Analysis
X-ray diffraction is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For novel compounds like 1-methyl-3,4-dinitro-1H-pyrazole, this analysis provides definitive proof of structure and insights into its solid-state behavior.
Single Crystal Structure Elucidation
The molecular structure of this compound has been unequivocally confirmed through single-crystal X-ray diffraction. This powerful analytical method reveals the precise spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice.
Studies have shown that this compound crystallizes in the monoclinic space group. The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, forms the core of the molecule. A methyl group is attached to one of the nitrogen atoms (N1), while two nitro groups (NO₂) are substituted at the C3 and C4 positions of the pyrazole ring. The planarity of the pyrazole ring is a key structural feature.
Crystal Packing and Supramolecular Assembly
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. In the case of this compound, the crystal structure is stabilized by a network of weak intermolecular interactions. These interactions, while not as strong as covalent bonds, play a crucial role in determining the physical properties of the material, such as its density and melting point. The packing of polynitro compounds is often influenced by numerous shortened O(N)···O(N) contacts. researchgate.net
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
1H, 13C, 14N, and 15N NMR Applications for Structural Confirmation
A combination of proton (¹H), carbon-13 (¹³C), nitrogen-14 (¹⁴N), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy provides a comprehensive picture of the molecular structure of this compound.
¹H NMR: The proton NMR spectrum of this compound is relatively simple, exhibiting a characteristic singlet for the methyl (CH₃) protons. Another singlet is observed for the proton attached to the C5 carbon of the pyrazole ring. The chemical shifts of these signals are indicative of their electronic environment.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Distinct signals are observed for the methyl carbon and the three carbons of the pyrazole ring (C3, C4, and C5). The chemical shifts of the C3 and C4 carbons are significantly influenced by the electron-withdrawing nitro groups attached to them.
¹⁴N and ¹⁵N NMR: Nitrogen NMR is particularly valuable for characterizing nitrogen-containing compounds like pyrazoles. The ¹⁴N and ¹⁵N NMR spectra show distinct resonances for the two nitrogen atoms in the pyrazole ring and the nitrogen atoms of the two nitro groups. The chemical shifts of the pyrazole nitrogen atoms are characteristic of their "pyrrole-like" and "pyridine-like" nature within the aromatic ring. mdpi.com The signals for the nitro group nitrogens typically appear in a specific region of the spectrum. mdpi.com
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 4.52 | s | N-CH₃ |
| 8.69 | s | C5-H | |
| ¹³C | 42.83 | q | N-CH₃ |
| 127.3 | d | C5 | |
| 133.8 | s | C4 | |
| 137.3 | s | C3 | |
| ¹⁴N | -38.5 | NO₂ | |
| ¹⁵N | -11 | NO₂ | |
| -81 | N2 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from multiple sources. researchgate.netmdpi.comgoogle.comacs.org
2D NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between different atoms in the molecule.
HSQC: This experiment correlates the signals of directly bonded protons and carbons. For this compound, an HSQC spectrum would show a correlation between the methyl protons and the methyl carbon, as well as between the C5-proton and the C5-carbon.
HMBC: This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for assigning quaternary carbons (carbons with no attached protons), such as C3 and C4 in this molecule. For instance, the methyl protons would show correlations to both the N1 nitrogen and the C5 carbon.
These 2D NMR experiments provide unambiguous evidence for the proposed structure of this compound.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.
The most prominent features in the IR spectrum are the strong absorption bands associated with the nitro groups. The asymmetric and symmetric stretching vibrations of the C-NO₂ bonds typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. acs.orgacs.org Other significant absorption bands include those for the C-H stretching of the methyl group and the pyrazole ring, as well as vibrations associated with the pyrazole ring itself.
Table 2: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3152 | Medium | C-H stretch (pyrazole ring) |
| ~2884 | Weak | C-H stretch (methyl group) |
| ~1570 | Strong | Asymmetric NO₂ stretch |
| ~1500 | Strong | Asymmetric NO₂ stretch |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions. google.comacs.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For a synthesized compound like this compound, this method is crucial for verifying that the empirical formula of the product matches its theoretical composition, thereby confirming its identity and purity. The molecular formula for this compound is C₄H₄N₄O₄. researchgate.netacs.org
The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. Experimental values, obtained from analyzing a purified sample of the compound, are then compared against these theoretical percentages. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target molecule. This analytical method is standard practice in the characterization of new energetic materials and other novel chemical compounds. bit.edu.cnacs.orgresearchgate.netacs.org
The calculated elemental composition for this compound is detailed in the table below.
| Element | Symbol | Atomic Weight (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 4 | 48.044 | 27.92 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.34 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 32.55 |
| Oxygen | O | 15.999 | 4 | 63.996 | 37.18 |
| Total | C₄H₄N₄O₄ | - | - | 172.10 | 100.00 |
Visualization of Electronic Properties (e.g., LOL-π isosurfaces)
Advanced computational methods are employed to visualize and understand the electronic structure of molecules, which is closely linked to their stability and energetic performance. One such technique is the visualization of the Localized Orbital Locator-π (LOL-π). researchgate.netmdpi.com The LOL-π method is a powerful tool in quantum chemistry used to analyze π-electron delocalization and aromaticity in cyclic compounds. researchgate.netontosight.ai It provides a visual representation of regions where π-electrons are localized, offering insights into the conjugated systems within a molecule. researchgate.netchinesechemsoc.org
The LOL-π isosurface is a three-dimensional contour map that highlights the spatial distribution of π-orbitals. A continuous and uniform isosurface across a ring or functional groups indicates a high degree of π-electron delocalization and a stable conjugated system. mdpi.comchinesechemsoc.org In the context of energetic materials, greater aromaticity and electron delocalization are often associated with enhanced thermal stability. researchgate.net
Applications and Future Research Directions for 1 Methyl 3,4 Dinitro 1h Pyrazole
Interdisciplinary Research Perspectives
Integration with Materials Science
The practical application of energetic compounds like 1-methyl-3,4-dinitro-1H-pyrazole often involves their incorporation into broader material systems to optimize physical and energetic properties. Research in this area focuses on creating advanced formulations such as melt-cast explosives, co-crystals, and composites.
Nitrated pyrazoles are considered promising candidates for melt-cast explosives, which require materials with low melting points (ideally between 70 and 120 °C) to be safely melted and cast into munitions. researchgate.netresearchgate.net The development of such materials is crucial to finding replacements for traditional melt-cast explosives like 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net Derivatives of 3,4-dinitro-1H-pyrazole have been synthesized and investigated for these applications. rsc.org For instance, by linking the 3,4-dinitro-1H-pyrazole moiety with other heterocyclic rings like tetrazole or 1,2,4-oxadiazole, researchers have developed new compounds with suitable melting points, high thermal stability, and low sensitivity to impact and friction. rsc.org These properties make them superior to TNT and other conventional melt-cast explosives like dinitroanisole (DNAN). rsc.org
Table 1: Comparison of Pyrazole-Based Melt-Cast Explosives with TNT
| Compound | Melting Point (°C) | Detonation Velocity (m/s) | Impact Sensitivity (J) | Friction Sensitivity (N) |
|---|---|---|---|---|
| TNT | 80.7 | 6900 | 15 | 353 |
| Compound 4 * | 91.5 | 8230 | >40 | >360 |
| Compound 6 | 93.0 | 7882 | >40 | >360 |
Note: Compound 4 is 5-((3,4-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazole and Compound 6 is 3-((3,4-dinitro-1H-pyrazol-1-yl)methyl)-5-nitro-1,2,4-oxadiazole. rsc.org
Another significant area of materials science integration is the formation of co-crystals . Co-crystallization involves combining two or more different molecular components in a single crystal lattice, which can result in a material with enhanced properties such as improved stability, reduced sensitivity, and better detonation performance. acs.org While specific co-crystal studies involving this compound are not extensively documented, research on the closely related compound 1-methyl-3,4,5-trinitropyrazole (MTNP) highlights the potential of this approach. MTNP has been co-crystallized with high-performance explosives like CL-20 (2,4,6,8,10,12-hexanitrohexaazaisowurtzitane). bohrium.comresearchgate.net These co-crystals are investigated to balance the high energy of one component with the lower sensitivity of another, aiming for an optimal energy-safety profile. acs.org
Theoretical Design of Novel Pyrazole-Based Energetics
The development of new energetic materials is increasingly guided by computational and theoretical methods, which accelerate the discovery process and reduce the reliance on time-consuming and hazardous experimental synthesis. osti.gov Pyrazole-based compounds are a major focus of this in-silico design approach. researchgate.net
Computational Methods: Researchers employ a range of theoretical tools to predict the properties of novel pyrazole-based energetic materials.
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely used to calculate fundamental properties of energetic materials, including their heats of formation, densities, detonation velocities, and pressures. scispace.com These calculations help in screening potential candidates before synthesis.
Machine Learning (ML): More recently, machine learning algorithms, such as random forest and artificial neural networks, have been integrated with DFT. researchgate.net These ML models are trained on existing data to develop Quantitative Structure-Property Relationship (QSPR) models. researchgate.net QSPR models can rapidly predict the properties of newly designed compounds based on their molecular descriptors, significantly speeding up the design process. researchgate.net
Molecular Dynamics (MD): MD simulations are used to study the intermolecular interactions and the influence of solvents on crystal growth and morphology, which are critical factors for the performance and stability of energetic materials. bohrium.com
Designing Novel Energetics: The theoretical design process often starts with a known pyrazole (B372694) backbone, which is then modified by adding various energetic functional groups (e.g., -NO₂, -N₃, -NHNO₂) or by linking it to other heterocyclic rings (e.g., triazole, tetrazole, oxadiazole). researchgate.netrsc.orgrsc.org The goal is to create molecules with high crystal density, positive oxygen balance, high detonation performance, and good thermal stability. semanticscholar.org For example, studies have shown that combining pyrazole and triazole rings can produce compounds with high performance comparable to pyrazole-based materials and high stability similar to triazole-based materials. osti.gov Theoretical calculations can predict how these modifications will affect the final properties. For instance, DFT calculations have been used to design novel pyrazole compounds with predicted crystal densities ranging from 2.038 to 2.3164 g/cm³, indicating their potential as high-performance energetic materials. researchgate.net
Table 2: Theoretical Methods in the Design of Pyrazole-Based Energetics
| Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure calculation, geometry optimization. researchgate.net | Heat of formation, density, detonation performance, stability. scispace.com |
| Machine Learning (QSPR) | Rapid prediction of properties based on molecular structure. researchgate.net | Crystal density, performance parameters. researchgate.net |
| Molecular Dynamics (MD) | Simulation of crystal growth and intermolecular forces. bohrium.com | Crystal morphology, solvent effects. bohrium.com |
This integrated computational approach allows for the systematic exploration of a vast chemical space, paving the way for the rational design of new pyrazole-based energetics with tailored properties that meet the stringent requirements for future applications. researchgate.netosti.gov
Q & A
What are the optimized synthetic routes for 1-methyl-3,4-dinitro-1H-pyrazole, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves nitration of pyrazole derivatives. A common method starts with 1-methylpyrazole, which undergoes nitration using mixed nitric-sulfuric acid at controlled temperatures (0–5°C) to prevent over-nitration. Reaction time (6–8 hours) and stoichiometric excess of nitric acid (1:3 molar ratio) are critical for achieving >70% yield . Solvent choice (e.g., benzene for crystallization) and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) are essential to isolate the product with >98% purity .
How can X-ray crystallography resolve structural ambiguities in this compound?
Advanced Research Question
Single-crystal X-ray diffraction reveals planar pyrazole rings (mean deviation: 0.002–0.009 Å) with nitro groups rotated out of plane (dihedral angles: 11.7–31.1°), influencing steric and electronic properties. Refinement using SHELXL-97 with absorption correction (multi-scan ABSCOR) and constraints for H-atom placement ensures accurate bond-length determination (C–C: 1.38–1.42 Å) . Displacement parameters (Uiso = 0.027–0.035 Ų) and extinction coefficients (0.0081) validate structural precision .
What computational methods predict the detonation performance and stability of this compound?
Advanced Research Question
Density functional theory (DFT) calculations at the B3LYP/6-311G** level optimize geometry and compute detonation velocity (D: 7800–8200 m/s) and pressure (P: 25–28 GPa). Heat of formation (ΔHf: +200–250 kJ/mol) derived from isodesmic reactions correlates with experimental DSC data (exothermic decomposition at 180–200°C). Molecular dynamics simulations assess thermal stability under varying pressures (1–10 GPa) .
How does the nitro group orientation affect reactivity in electrophilic substitution reactions?
Basic Research Question
The 3,4-dinitro configuration creates electron-deficient aromatic rings, directing electrophiles to the 5-position. Kinetic studies using UV-Vis spectroscopy show that nitration at 100°C in fuming HNO3/H2SO4 yields 1-methyl-3,4,5-trinitropyrazole, with rate constants (k = 0.12–0.15 L/mol·s) dependent on nitro group torsional angles (11–31°) .
What are the challenges in achieving high-resolution crystallographic data for nitro-substituted pyrazoles?
Advanced Research Question
High mosaicity and twinning in monoclinic crystals (space group P21/n, Z = 4) complicate data collection. Using a Rigaku R-AXIS RAPID IP diffractometer with λ = 0.71075 Å (Mo-Kα) and low-temperature (123 K) measurements reduces thermal motion artifacts. Data merging (Rint < 0.05) and anisotropic refinement (R1 = 0.060, wR2 = 0.105) improve accuracy for nitro group disorder modeling .
How do solvent interactions influence the crystal packing of this compound?
Advanced Research Question
In benzene solvates (0.25-solvate), π-π stacking between pyrazole rings (3.5–3.8 Å) and C–H···O hydrogen bonds (2.6–2.8 Å) stabilize the lattice. Hirshfeld surface analysis shows 12% contribution from O···H interactions and 40% from van der Waals contacts, explaining solvent retention even under vacuum .
What spectroscopic techniques validate the purity and functional groups of synthesized this compound?
Basic Research Question
FT-IR confirms nitro stretches (νasym(NO2): 1530–1545 cm⁻¹; νsym(NO2): 1340–1360 cm⁻¹). ¹H NMR (DMSO-d6) shows singlet δ 3.9 ppm (N–CH3) and absence of aromatic protons, confirming substitution. High-resolution MS (ESI+) gives [M+H]+ at m/z 189.0324 (calc. 189.0328) .
How does this compound compare to 3,5-dinitro-1H-pyrazole in detonation properties?
Advanced Research Question
Comparative DSC analysis shows this compound has higher thermal stability (Tdec: 180°C vs. 165°C for 3,5-dinitro derivative). Detonation velocity (D: 7800 m/s vs. 7500 m/s) and density (1.50 vs. 1.45 g/cm³) favor the 3,4-isomer due to improved oxygen balance (+12% vs. +8%) .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
Use blast shields and remote manipulators during synthesis. Store in amber glass at ≤4°C with 30% moisture to prevent accidental initiation. Friction sensitivity tests (BAM fallhammer: 5 J) classify it as a secondary explosive, requiring UN 0481 compliance .
How can mechanistic studies improve the nitration efficiency of pyrazole derivatives?
Advanced Research Question
In situ NMR monitoring reveals that nitronium ion (NO2⁺) attack at the 3-position is rate-limiting. Optimizing mixed-acid ratios (HNO3:H2SO4 = 1:2.5) and adding NaNO2 (0.1 eq.) as a catalyst reduce side products (e.g., 1-methyl-3,5-dinitropyrazole) from 15% to <5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
